4-Bromo-3-cyanobenzylamine
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Overview
Description
4-Bromo-3-cyanobenzylamine is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the fourth position and a cyano group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzylamine typically involves multi-step reactions starting from commercially available benzene derivatives. One common method includes the bromination of 3-cyanobenzylamine, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-cyanobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-cyanobenzylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyanobenzylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, modulation of receptor functions, or interference with cellular signaling processes .
Comparison with Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar in structure but with a formyl group instead of an amine group.
2-Bromo-5-cyanobenzaldehyde: Another brominated benzylamine derivative with different substitution patterns.
Uniqueness: 4-Bromo-3-cyanobenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in synthesis and research .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-(aminomethyl)-2-bromobenzonitrile |
InChI |
InChI=1S/C8H7BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2 |
InChI Key |
DXXXQCCCRHVNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)C#N)Br |
Origin of Product |
United States |
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